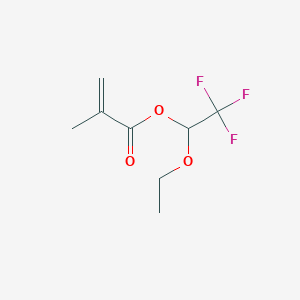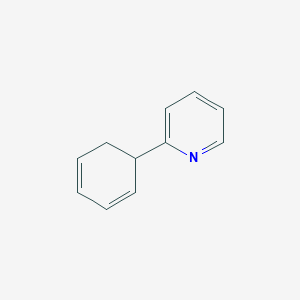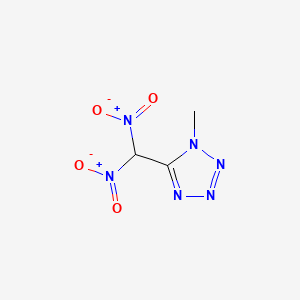
5-(Dinitromethyl)-1-methyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dinitromethyl)-1-methyl-1H-tetrazole is a high-energy compound that has garnered significant interest in the field of energetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dinitromethyl)-1-methyl-1H-tetrazole typically involves the nitration of precursor compounds. One common method includes the nitration of alkylazines, where the dinitromethyl group is introduced through the action of dinitrocarbanions . Another approach involves the cyclization of dinitroaliphatic and heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dinitromethyl)-1-methyl-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dinitromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dinitromethyl group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different energetic properties and applications .
Applications De Recherche Scientifique
5-(Dinitromethyl)-1-methyl-1H-tetrazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Dinitromethyl)-1-methyl-1H-tetrazole involves the release of a large amount of energy upon decomposition. This energy release is due to the breaking of high-energy bonds within the dinitromethyl and tetrazole groups. The molecular targets and pathways involved in this process include the formation of nitrogen gas and other gaseous products, which contribute to the explosive properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Dinitromethyl)-1-methyl-1H-tetrazole include:
- 5-(Dinitromethyl)-3-(trinitromethyl)-1,2,4-triazole
- 5-(Trinitromethyl)-1H-tetrazole
- 5-Azido-1H-tetrazole-1-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of high nitrogen content and the presence of both dinitromethyl and tetrazole groups. This combination results in a compound with exceptional energy density and stability, making it highly suitable for various energetic applications .
Propriétés
Numéro CAS |
111260-00-5 |
|---|---|
Formule moléculaire |
C3H4N6O4 |
Poids moléculaire |
188.10 g/mol |
Nom IUPAC |
5-(dinitromethyl)-1-methyltetrazole |
InChI |
InChI=1S/C3H4N6O4/c1-7-2(4-5-6-7)3(8(10)11)9(12)13/h3H,1H3 |
Clé InChI |
FIPMOMSLTJKVFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



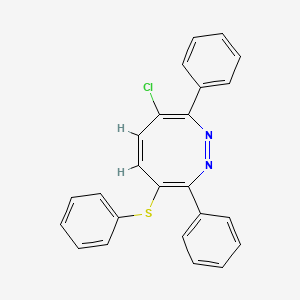
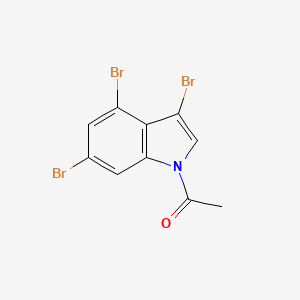
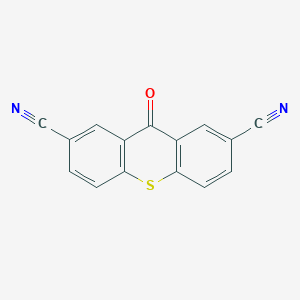
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
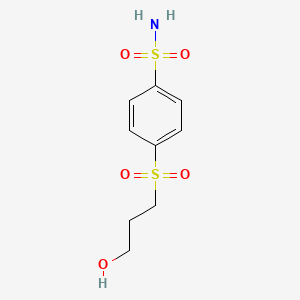
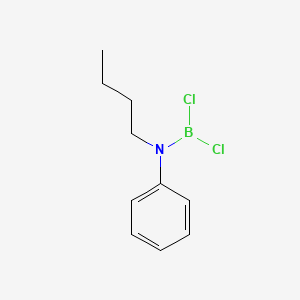
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
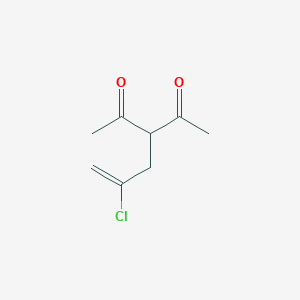
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
